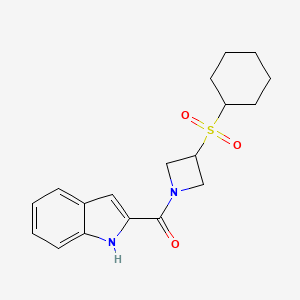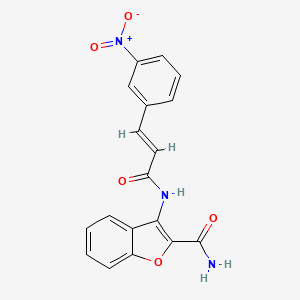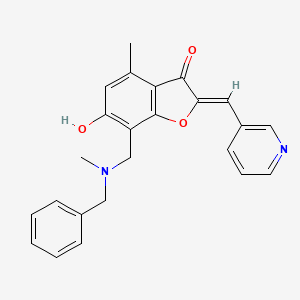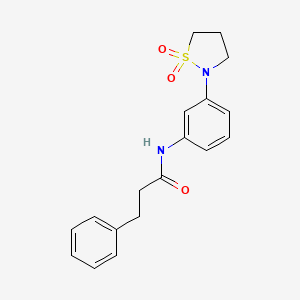![molecular formula C18H22FN5OS B2543843 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-39-8](/img/structure/B2543843.png)
2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds known for their biological activities, including potential use as antihistaminic and antimicrobial agents. The structure of this compound suggests it contains a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, substituted with various functional groups that could influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related compounds typically begins with simpler precursors, such as propionic acid or benzimidazole derivatives, which are then functionalized through various chemical reactions. For instance, the synthesis of a related compound, "3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine," involved the preparation of an amino-mercapto-triazole followed by cyclization with 4-fluoroacetophenone . Another related compound, "1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole," was synthesized by reducing an acetate precursor with Pd/C in a hydrogen atmosphere . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the crystal structure of compounds. The related compounds mentioned in the provided papers were analyzed using this technique, which revealed details such as bond lengths, angles, and the overall conformation of the molecules . For example, the benzimidazole ring system was found to be nearly planar, and the piperazine ring showed a chair conformation . These structural insights are crucial for understanding the molecular geometry and potential reactive sites of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization, reduction, and recrystallization steps. The specific reactions and conditions used can significantly affect the yield and purity of the final product. For example, the synthesis of the triazolo-thiadiazine derivative involved keeping the reaction mixture at room temperature for several days to form single crystals . The benzimidazole derivative was purified by column chromatography and recrystallized from isopropanol . These procedures highlight the importance of reaction optimization and purification techniques in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the results of X-ray diffraction analysis. For instance, the crystal data provided for the triazolo-thiadiazine derivative, such as space group and cell dimensions, give an idea of the solid-state properties of the compound . The conformation of the molecule, bond lengths, and angles can also provide information on the compound's reactivity and interactions with other molecules, which is essential for understanding its physical and chemical behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Microwave-assisted Synthesis for Biological Applications : The microwave-assisted synthesis technique has been utilized to create hybrid molecules containing structures related to the specified compound. These molecules, incorporating penicillanic or cephalosporanic acid moieties, were investigated for their antimicrobial, antilipase, and antiurease activities. This approach highlights the compound's relevance in developing new antimicrobial agents with potential applications in treating infections and diseases caused by various microorganisms. Some synthesized compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, with notable antiurease and antilipase activities observed in specific derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis for Antimicrobial Agents : Novel thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This research underlines the potential of compounds related to "2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Patel, Kumari, & Patel, 2012).
Wirkmechanismus
Target of Action
The primary target of 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is the Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes .
Mode of Action
2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: interacts with its targets, the PPARs, by binding to them. This binding results in the activation of these receptors. The compound has been found to possess a potent triple-acting PPARα, -γ, and -δ agonist profile .
Biochemical Pathways
Upon activation by 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , the PPARs regulate the expression of genes involved in various biochemical pathways. These pathways include those related to lipid metabolism, inflammation, and cell proliferation .
Result of Action
The molecular and cellular effects of 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol ’s action are primarily due to the activation of PPARs and the subsequent regulation of gene expression. This can lead to changes in lipid metabolism, reduced inflammation, and controlled cell proliferation .
Eigenschaften
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-6-4-5-7-13(12)19)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUBIVWGBMZGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2543760.png)
![(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate](/img/structure/B2543761.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2543762.png)



![N~6~-(3-ethoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2543766.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2543769.png)



![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)